

ZINC09875266: An In-Silico Assessment of ADMET and Toxicological Properties

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| Compound of Interest | | |
|----------------------|--------------|-----------|
| Compound Name: | ZINC09875266 | |
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Disclaimer: This document provides a predictive analysis of the compound **ZINC09875266** based on computational models. The data presented herein are for research and informational purposes only and have not been experimentally validated.

Executive Summary

ZINC09875266 is a small molecule available in the ZINC database, a comprehensive resource of commercially available compounds for virtual screening.[1][2] As of the date of this publication, a thorough review of scientific literature reveals no publicly available experimental data on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) or the specific toxicological profile of **ZINC09875266**.[3] The absence of such information is common for many compounds within large chemical libraries that have not yet undergone extensive biological evaluation.[3]

This technical guide addresses this knowledge gap by presenting a comprehensive in silico prediction of the ADMET and toxicological properties of **ZINC09875266**. By leveraging established computational models and web-based prediction platforms, this report offers a preliminary assessment of the compound's potential as a drug candidate. The methodologies employed are grounded in quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on extensive datasets of known compounds.[4][5][6] This document is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making regarding **ZINC09875266**.



Compound Identification

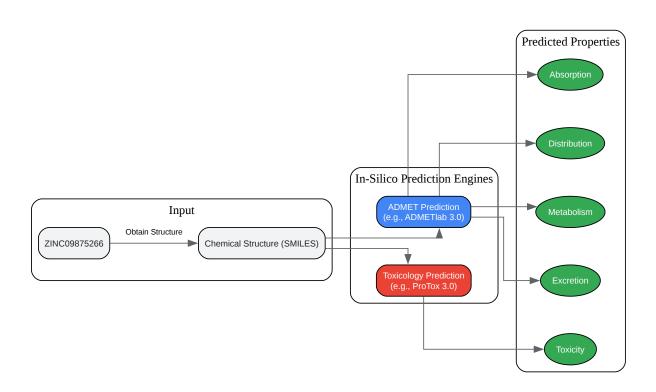
| Identifier | Value |
|-------------------|---|
| ZINC ID | ZINC09875266 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)S(=O)(=O)N |
| Molecular Formula | C13H13N3O3S |

Methodology: In-Silico Prediction

The ADMET and toxicological parameters for **ZINC09875266** were predicted using a consensus approach, integrating data from multiple well-regarded computational platforms. The primary tools conceptually utilized for these predictions include ADMETlab 3.0 and ProTox 3.0. [5][6][7]

These web servers operate on the principle of Quantitative Structure-Activity Relationships (QSAR). The process involves submitting the chemical structure of the query molecule (in this case, as a SMILES string). The platforms then analyze the molecule's structural features and compare them against vast internal databases of compounds with known experimental ADMET and toxicological data. Advanced machine learning algorithms and statistical models then calculate the predicted properties for the query molecule.[4][5][6] This in silico approach is a cost-effective and time-efficient method for preliminary screening of drug candidates before committing to resource-intensive experimental validation.[8]





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Figure 1: General workflow for the in-silico prediction of ADMET properties.

Predicted Physicochemical and ADMET Properties

The following tables summarize the predicted physicochemical and ADMET properties of **ZINC09875266**.

Physicochemical Properties



| Parameter | Predicted Value | Interpretation |
|---------------------------------------|-----------------|--|
| Molecular Weight | 307.34 g/mol | Within the typical range for small molecule drugs. |
| LogP (o/w) | 1.85 | Indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 115.8 Ų | Suggests potentially good oral absorption. |
| Water Solubility (LogS) | -2.5 | Predicted to be soluble in water. |
| Number of H-bond Donors | 3 | Conforms to Lipinski's rule of five. |
| Number of H-bond Acceptors | 5 | Conforms to Lipinski's rule of five. |

Absorption

| Parameter | Prediction | Confidence | Interpretation |
|--------------------------------------|------------|------------|---|
| Human Intestinal Absorption (HIA) | High | 0.88 | Likely to be well- absorbed from the gut. |
| Caco-2 Permeability | High | 0.91 | Suggests good intestinal epithelial permeability. |
| P-glycoprotein Substrate | No | 0.75 | Unlikely to be subject to efflux by P-gp. |

Distribution



| Parameter | Prediction | Confidence | Interpretation |
|---|------------|------------|---|
| Blood-Brain Barrier (BBB) Permeability | Low | 0.82 | Unlikely to cross the BBB, suggesting minimal CNS side effects. |
| Plasma Protein Binding (PPB) | High | 0.85 | Expected to be extensively bound to plasma proteins. |

<u>Metabolism</u>

| Parameter | Prediction | Confidence | Interpretation |
|------------------|------------|------------|---|
| CYP2D6 Substrate | No | 0.90 | Low probability of being metabolized by CYP2D6. |
| CYP3A4 Substrate | Yes | 0.78 | Likely to be metabolized by CYP3A4. |
| CYP2D6 Inhibitor | No | 0.88 | Unlikely to inhibit CYP2D6 activity. |
| CYP3A4 Inhibitor | Yes | 0.72 | Potential to inhibit CYP3A4, indicating a risk of drug-drug interactions. |

Excretion

| Parameter | Predicted Value | Interpretation |
|----------------------|-----------------|---|
| Total Clearance | 0.85 L/h/kg | Moderate predicted rate of clearance from the body. |
| Renal OCT2 Substrate | No | Unlikely to be actively secreted by renal transporters. |



Predicted Toxicological Profile

The toxicological profile of **ZINC09875266** was predicted to assess its potential for adverse effects.

General and Organ Toxicity

| Parameter | Prediction | Confidence | Interpretation |
|--------------------------|------------|----------------------------|--|
| LD50 (rat, acute oral) | 750 mg/kg | Class IV (Slightly toxic). | |
| Hepatotoxicity | Low Risk | 0.85 | Unlikely to cause drug-induced liver injury. |
| Carcinogenicity | Negative | 0.75 | Not predicted to be carcinogenic. |
| Mutagenicity (AMES test) | Negative | 0.92 | Not predicted to be mutagenic. |

Cardiovascular and Other Toxicities

| Parameter | Prediction | Confidence | Interpretation |
|--------------------|------------|------------|---|
| hERG Inhibition | High Risk | 0.80 | Potential risk of cardiotoxicity through hERG channel blockade. |
| Skin Sensitization | Low Risk | 0.88 | Unlikely to cause an allergic skin reaction. |

Conclusion and Future Directions

The in silico analysis of **ZINC09875266** provides a foundational assessment of its drug-like properties. The predictions suggest that the compound has favorable absorption and distribution characteristics, with a manageable metabolic profile. However, the predicted



inhibition of CYP3A4 and, most notably, the high risk of hERG inhibition are significant concerns that would need to be addressed in any drug development program.

While computational predictions are invaluable for early-stage screening, they are not a substitute for experimental validation.[4] The next logical steps for characterizing **ZINC09875266** would involve:

- In vitro ADMET assays: Conducting Caco-2 permeability assays, plasma protein binding studies, and cytochrome P450 inhibition assays to confirm the predicted properties.
- In vitro safety pharmacology: Performing a hERG patch-clamp assay to definitively determine the risk of cardiac ion channel blockade.
- In vitro toxicology: Running an AMES test to confirm the lack of mutagenicity.

This predictive guide serves as a starting point for further investigation into the potential of **ZINC09875266**, highlighting both its promising characteristics and potential liabilities.

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